

Technical Whitepaper: 6-[(Piperazin-1-yl)carbonyl]-1H-indole (CAS 633322-11-9)

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Compound of Interest

Compound Name: 6-[(Piperazin-1-yl)carbonyl]-1H-indole

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Abstract

This document provides an in-depth technical overview of the compound **6-[(Piperazin-1-yl)carbonyl]-1H-indole**, CAS number 633322-11-9. This indole-piperazine derivative has been identified as a potent antagonist or inverse agonist of the histamine H3 (H3) receptor, a key target in the central nervous system for the modulation of various neurotransmitters. This whitepaper details the compound's chemical properties, synthesis, biological activity, and the signaling pathway associated with its molecular target. Experimental protocols for its biological evaluation are also provided to facilitate further research and development.

Introduction

The indole and piperazine scaffolds are prevalent in medicinal chemistry, known for their broad range of pharmacological activities. The fusion of these two moieties in **6-[(Piperazin-1-yl)carbonyl]-1H-indole** creates a molecule with specific affinity for the histamine H3 receptor. The H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.^{[1][2]} Consequently, antagonists and inverse agonists of the H3 receptor are of significant interest for the therapeutic intervention of various central nervous system disorders, including cognitive impairments, sleep disorders, and attention-deficit hyperactivity disorder (ADHD).

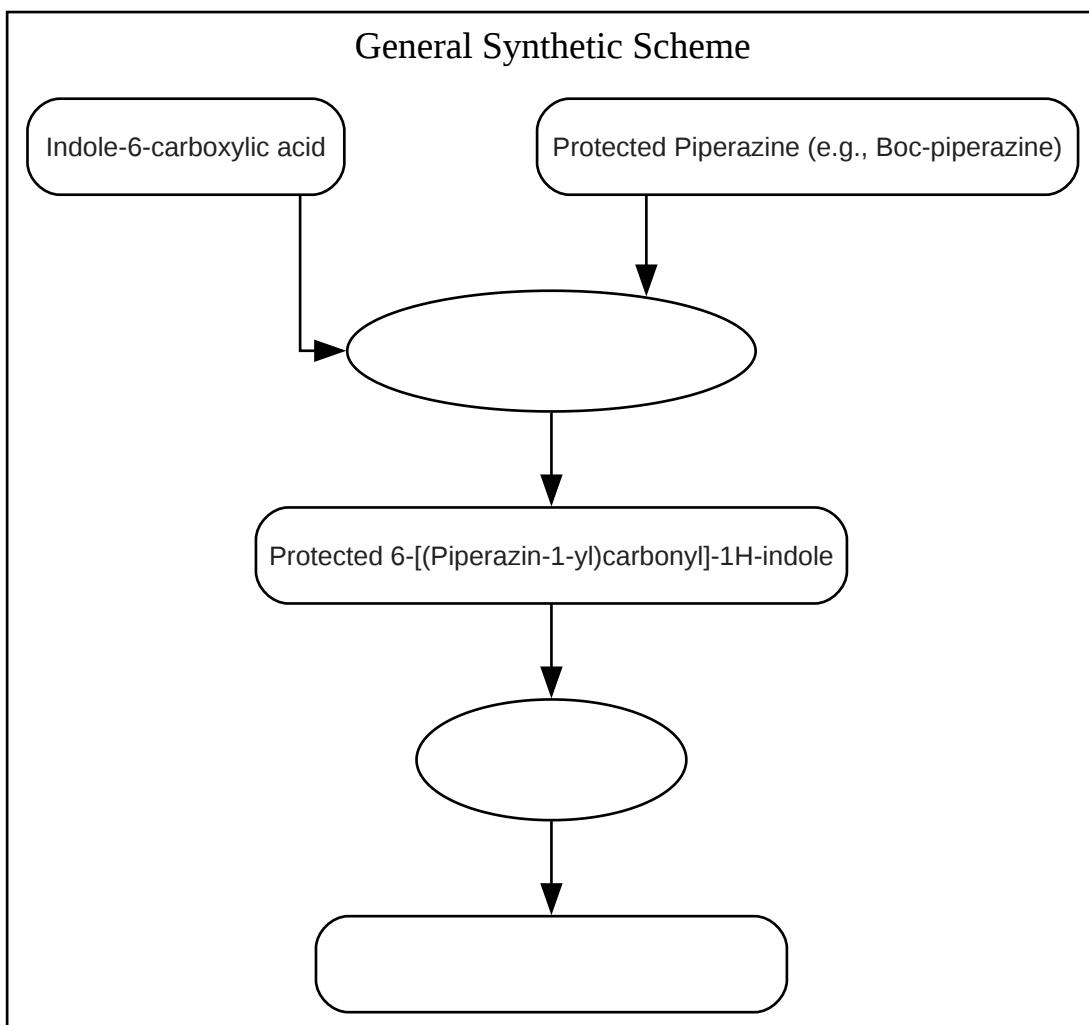
Chemical Properties and Synthesis

6-[(Piperazin-1-yl)carbonyl]-1H-indole is a small molecule with the following chemical properties:

Property	Value
CAS Number	633322-11-9
Molecular Formula	C ₁₃ H ₁₅ N ₃ O
Molecular Weight	229.28 g/mol
IUPAC Name	(1H-Indol-6-yl)(piperazin-1-yl)methanone
Synonyms	1-[(1H-Indol-6-yl)carbonyl]piperazine

Synthesis:

The synthesis of **6-[(Piperazin-1-yl)carbonyl]-1H-indole**, as described in U.S. Patent 7,514,433 B2, generally involves the coupling of a protected piperazine derivative with an activated indole-6-carboxylic acid, followed by deprotection. A representative synthetic scheme is outlined below:



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Caption: General synthesis workflow for **6-[(Piperazin-1-yl)carbonyl]-1H-indole**.

Biological Activity and Mechanism of Action

This compound is characterized as a histamine H3 receptor antagonist or inverse agonist. Its biological activity has been quantified through in vitro binding assays.

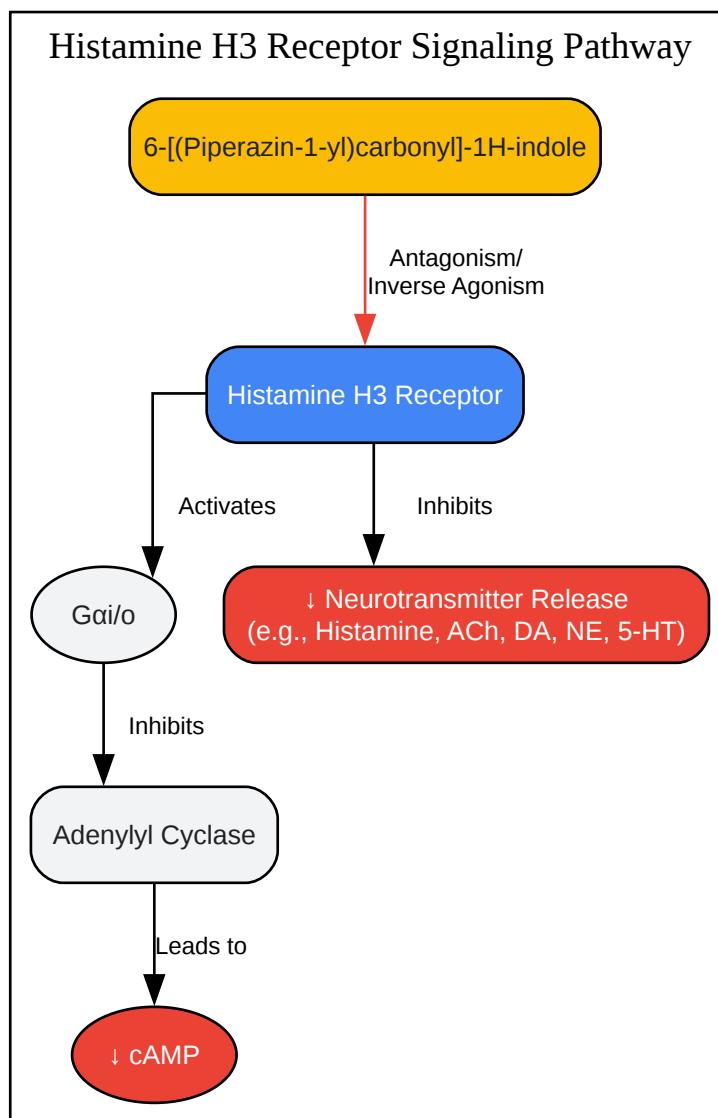
Compound	CAS Number	Target	Assay Type	Ki (nM)	Reference
6-[(Piperazin-1-yl)carbonyl]-1H-indole	633322-11-9	Histamine H3 Receptor	Radioligand Binding	15	U.S. Patent 7,514,433 B2

Mechanism of Action:

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the G_{ai/o} subunit.^[1] As an antagonist or inverse agonist, **6-[(Piperazin-1-yl)carbonyl]-1H-indole** binds to the H3 receptor and blocks the binding of the endogenous agonist, histamine. This action inhibits the downstream signaling cascade initiated by receptor activation.

The primary signaling pathway modulated by the H3 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^[3] By antagonizing this receptor, **6-[(Piperazin-1-yl)carbonyl]-1H-indole** prevents this inhibitory effect, thereby maintaining or increasing cAMP levels.

Furthermore, as a presynaptic heteroreceptor, the H3 receptor negatively modulates the release of several key neurotransmitters. By blocking the H3 receptor, this compound can enhance the release of these neurotransmitters in various brain regions, which is the basis for its potential therapeutic effects in CNS disorders.



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Caption: Antagonistic action on the Histamine H3 receptor signaling pathway.

Experimental Protocols

The following is a detailed methodology for a key experiment cited for the biological characterization of **6-[(Piperazin-1-yl)carbonyl]-1H-indole**.

Radioligand Binding Assay for Histamine H3 Receptor:

This protocol is adapted from the methods described in U.S. Patent 7,514,433 B2 for determining the binding affinity (K_i) of test compounds to the human histamine H3 receptor.

Materials:

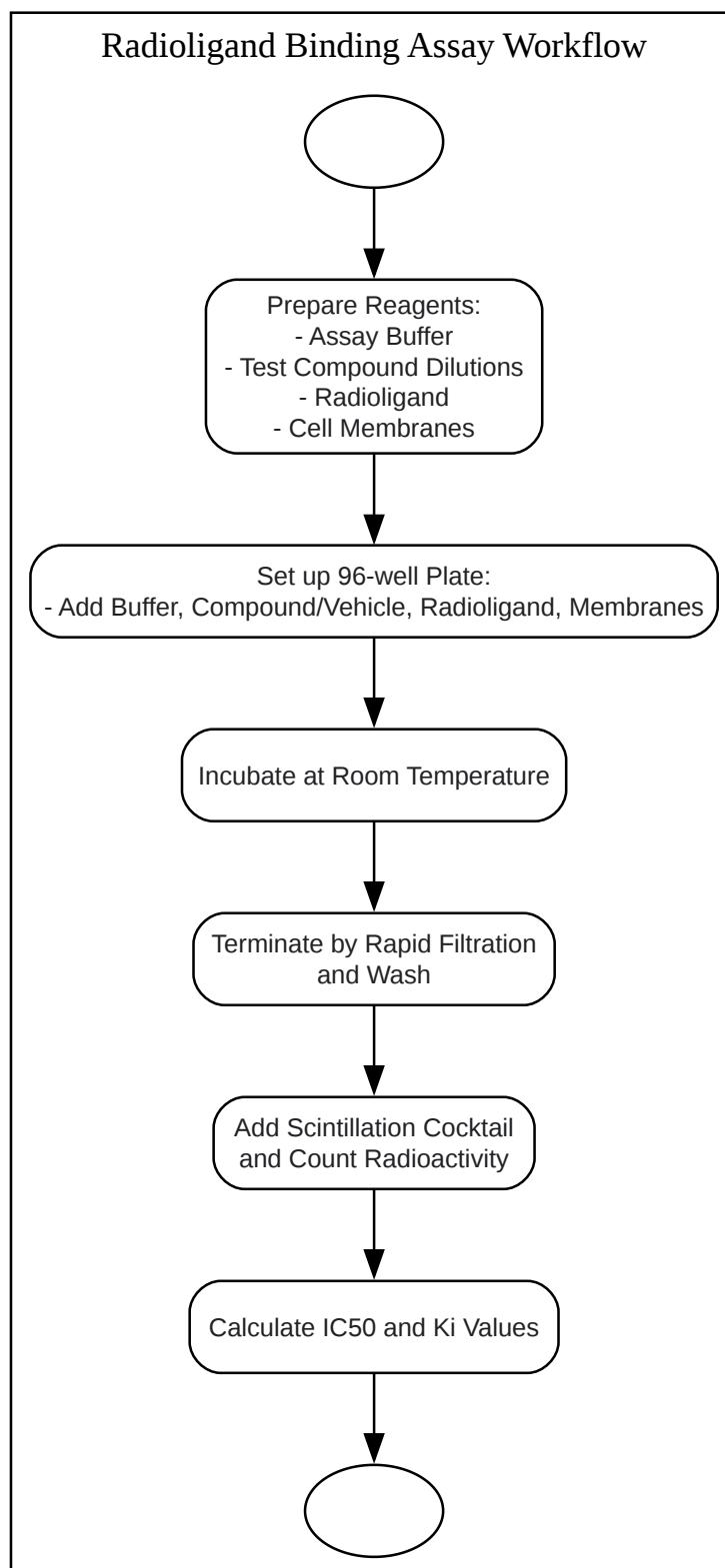
- Receptor Source: Membranes from HEK-293 cells stably expressing the human histamine H3 receptor.
- Radioligand: [^3H]-N α -methylhistamine.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
- Non-specific Binding Control: 10 μM Histamine.
- Test Compound: **6-[(Piperazin-1-yl)carbonyl]-1H-indole** dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- Scintillation Cocktail.
- 96-well filter plates (e.g., GF/C).
- Liquid scintillation counter.

Procedure:

- Preparation of Reagents:
 - Prepare the assay buffer and store it at 4°C.
 - Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should not exceed a level that affects receptor binding (typically $\leq 1\%$).
 - Dilute the cell membranes in the assay buffer to a final protein concentration that yields adequate signal-to-noise ratio.
- Assay Setup:

- In a 96-well plate, add the following in order:
 - Assay buffer.
 - Test compound at various concentrations or vehicle for total binding.
 - 10 μ M Histamine for non-specific binding.
 - [3 H]-N α -methylhistamine at a concentration close to its Kd.
 - Diluted cell membranes to initiate the binding reaction.
- The final assay volume is typically 200-250 μ L.
- Incubation:
 - Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Termination and Filtration:
 - Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester.
 - Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
- Quantification:
 - Allow the filters to dry.
 - Add scintillation cocktail to each well.
 - Count the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
- Calculate the *K_i* value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and *K_d* is its dissociation constant for the receptor.



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Caption: Workflow for the histamine H3 receptor radioligand binding assay.

Conclusion

6-[(Piperazin-1-yl)carbonyl]-1H-indole is a potent histamine H3 receptor antagonist with a Ki value in the low nanomolar range. Its mechanism of action, involving the modulation of key neurotransmitter systems in the brain, positions it as a promising lead compound for the development of therapeutics for a variety of CNS disorders. The information and protocols provided in this whitepaper offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related compounds.

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References

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